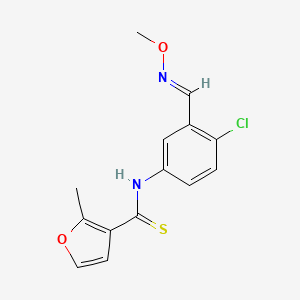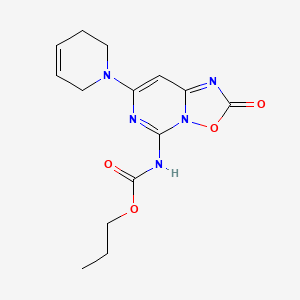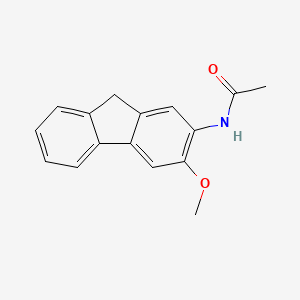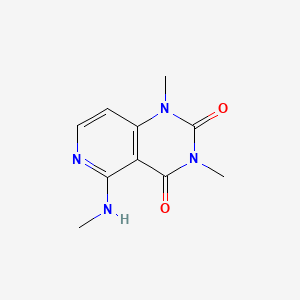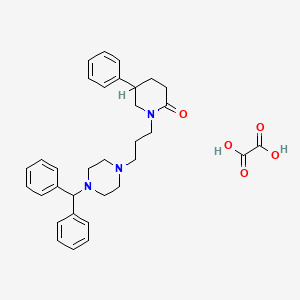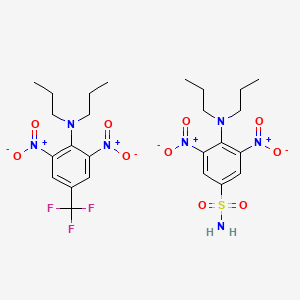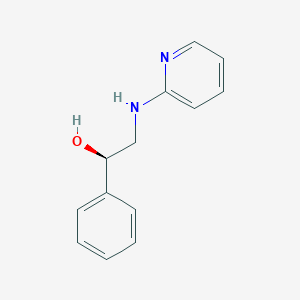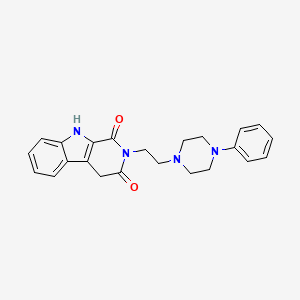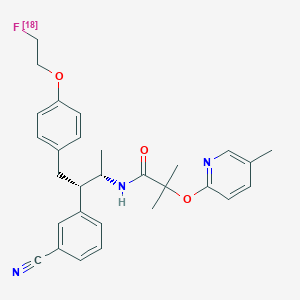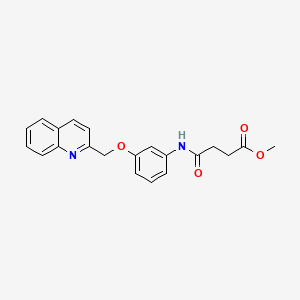
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxy-2-quinolinone with 2-substituted-3-dimethylaminoacrylic acid methyl ester in the presence of acetic acid. This reaction yields pyrano[3,2-c]quinoline-2,5(2H,6H)-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce different quinoline analogs .
Scientific Research Applications
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester has several scientific research applications:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester involves its interaction with specific molecular targets and pathways. The quinoline moiety in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolinone
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
Uniqueness
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester is unique due to its specific substitution pattern and the presence of the butanoic acid ester group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other quinoline derivatives .
Properties
CAS No. |
102649-84-3 |
|---|---|
Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4-oxo-4-[3-(quinolin-2-ylmethoxy)anilino]butanoate |
InChI |
InChI=1S/C21H20N2O4/c1-26-21(25)12-11-20(24)23-16-6-4-7-18(13-16)27-14-17-10-9-15-5-2-3-8-19(15)22-17/h2-10,13H,11-12,14H2,1H3,(H,23,24) |
InChI Key |
YMLLITAADRUCSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


